molecular formula C12H16N4OS B4419852 5,7-Dimethyl-3-[(tetrahydrofuran-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine

5,7-Dimethyl-3-[(tetrahydrofuran-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B4419852
M. Wt: 264.35 g/mol
InChI Key: WDQIPSJRCQLASY-UHFFFAOYSA-N
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Description

5,7-Dimethyl-3-[(tetrahydrofuran-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional substituents such as dimethyl groups and a tetrahydrofuran-2-ylmethyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-3-[(tetrahydrofuran-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor, such as a hydrazonoyl halide, with a thiol-containing compound in the presence of a base like triethylamine . The reaction is usually carried out in an organic solvent such as chloroform or ethanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-3-[(tetrahydrofuran-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethyl groups and the tetrahydrofuran-2-ylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazolopyrimidine derivatives.

    Substitution: Various substituted triazolopyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-3-[(tetrahydrofuran-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound can disrupt the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethyl-3-[(tetrahydrofuran-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

5,7-dimethyl-3-(oxolan-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4OS/c1-8-6-9(2)16-11(13-8)14-15-12(16)18-7-10-4-3-5-17-10/h6,10H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQIPSJRCQLASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)SCC3CCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,7-Dimethyl-3-[(tetrahydrofuran-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine
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5,7-Dimethyl-3-[(tetrahydrofuran-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine
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5,7-Dimethyl-3-[(tetrahydrofuran-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine
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5,7-Dimethyl-3-[(tetrahydrofuran-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine
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5,7-Dimethyl-3-[(tetrahydrofuran-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine
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5,7-Dimethyl-3-[(tetrahydrofuran-2-ylmethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine

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